Methyl 5-isopropoxy-2-methylbenzoate
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Overview
Description
Methyl 5-isopropoxy-2-methylbenzoate is an organic compound with the molecular formula C12H16O3 and a molecular weight of 208.26 g/mol . It is a methyl ester derivative of benzoic acid, specifically substituted with an isopropoxy group at the 5-position and a methyl group at the 2-position on the benzene ring . This compound is used in various chemical syntheses and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-isopropoxy-2-methylbenzoate can be synthesized through esterification reactions. One common method involves the reaction of 5-isopropoxy-2-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid . The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-isopropoxy-2-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of 5-isopropoxy-2-methylbenzoic acid.
Reduction: Formation of 5-isopropoxy-2-methylbenzyl alcohol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Methyl 5-isopropoxy-2-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 5-isopropoxy-2-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-methylbenzoate: Lacks the isopropoxy group, making it less sterically hindered.
Methyl 5-methoxy-2-methylbenzoate: Contains a methoxy group instead of an isopropoxy group, affecting its reactivity and solubility.
Methyl 5-ethoxy-2-methylbenzoate: Similar structure but with an ethoxy group, influencing its physical and chemical properties.
Uniqueness
Methyl 5-isopropoxy-2-methylbenzoate is unique due to its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems. The presence of the isopropoxy group provides steric hindrance and can affect the compound’s solubility and stability .
Properties
Molecular Formula |
C12H16O3 |
---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
methyl 2-methyl-5-propan-2-yloxybenzoate |
InChI |
InChI=1S/C12H16O3/c1-8(2)15-10-6-5-9(3)11(7-10)12(13)14-4/h5-8H,1-4H3 |
InChI Key |
OIQJDYSWXUGXPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(C)C)C(=O)OC |
Origin of Product |
United States |
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